molecular formula C27H21N3O5S B3681661 N-[[4-(1-benzofuran-2-carbonylamino)-3-methoxyphenyl]carbamothioyl]-3-methyl-1-benzofuran-2-carboxamide

N-[[4-(1-benzofuran-2-carbonylamino)-3-methoxyphenyl]carbamothioyl]-3-methyl-1-benzofuran-2-carboxamide

Cat. No.: B3681661
M. Wt: 499.5 g/mol
InChI Key: YAJOGKREZLERDU-UHFFFAOYSA-N
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Description

N-[[4-(1-benzofuran-2-carbonylamino)-3-methoxyphenyl]carbamothioyl]-3-methyl-1-benzofuran-2-carboxamide is a complex organic compound that features a benzofuran core. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This compound, with its unique structure, holds potential for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzofuran derivatives often involves multi-step processes. One common method includes the cyclization of salicylaldehydes with appropriate reagents . For N-[[4-(1-benzofuran-2-carbonylamino)-3-methoxyphenyl]carbamothioyl]-3-methyl-1-benzofuran-2-carboxamide, a possible synthetic route could involve the following steps:

    Formation of the benzofuran core: This can be achieved through the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne or alkene.

    Functionalization: Introduction of the carbonylamino and carbamothioyl groups can be done through nucleophilic substitution reactions.

    Methoxylation: The methoxy group can be introduced via methylation reactions using reagents like methyl iodide.

Industrial Production Methods

Industrial production of such complex compounds typically involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts can be employed to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Benzofuran derivatives can undergo oxidation reactions to form quinones.

    Reduction: Reduction reactions can convert carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions vary depending on the substituent, but common reagents include halides and bases.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzofuran core can lead to the formation of benzofuran-2,3-dione .

Scientific Research Applications

Chemistry

Benzofuran derivatives are used as building blocks in organic synthesis due to their stability and reactivity.

Biology

These compounds exhibit significant biological activities, making them candidates for drug development. They have shown potential as anti-cancer, anti-inflammatory, and antimicrobial agents .

Medicine

In medicine, benzofuran derivatives are explored for their therapeutic properties. For instance, some derivatives are used in the treatment of skin diseases like psoriasis and eczema .

Industry

Industrially, benzofuran derivatives are used in the manufacture of dyes, fragrances, and polymers due to their aromatic properties .

Mechanism of Action

The mechanism of action of benzofuran derivatives involves interaction with various molecular targets. For instance, they can inhibit enzymes or interact with DNA to exert their biological effects. The specific pathways depend on the functional groups present on the benzofuran core .

Comparison with Similar Compounds

Similar Compounds

    Benzothiophene derivatives: Similar in structure but contain a sulfur atom instead of oxygen.

    Coumarin derivatives: Contain a benzopyrone core and exhibit similar biological activities.

Uniqueness

N-[[4-(1-benzofuran-2-carbonylamino)-3-methoxyphenyl]carbamothioyl]-3-methyl-1-benzofuran-2-carboxamide is unique due to its specific functional groups, which confer distinct biological and chemical properties compared to other benzofuran derivatives .

Properties

IUPAC Name

N-[[4-(1-benzofuran-2-carbonylamino)-3-methoxyphenyl]carbamothioyl]-3-methyl-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21N3O5S/c1-15-18-8-4-6-10-21(18)35-24(15)26(32)30-27(36)28-17-11-12-19(22(14-17)33-2)29-25(31)23-13-16-7-3-5-9-20(16)34-23/h3-14H,1-2H3,(H,29,31)(H2,28,30,32,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAJOGKREZLERDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=CC=CC=C12)C(=O)NC(=S)NC3=CC(=C(C=C3)NC(=O)C4=CC5=CC=CC=C5O4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[[4-(1-benzofuran-2-carbonylamino)-3-methoxyphenyl]carbamothioyl]-3-methyl-1-benzofuran-2-carboxamide
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N-[[4-(1-benzofuran-2-carbonylamino)-3-methoxyphenyl]carbamothioyl]-3-methyl-1-benzofuran-2-carboxamide
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N-[[4-(1-benzofuran-2-carbonylamino)-3-methoxyphenyl]carbamothioyl]-3-methyl-1-benzofuran-2-carboxamide
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N-[[4-(1-benzofuran-2-carbonylamino)-3-methoxyphenyl]carbamothioyl]-3-methyl-1-benzofuran-2-carboxamide
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N-[[4-(1-benzofuran-2-carbonylamino)-3-methoxyphenyl]carbamothioyl]-3-methyl-1-benzofuran-2-carboxamide
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N-[[4-(1-benzofuran-2-carbonylamino)-3-methoxyphenyl]carbamothioyl]-3-methyl-1-benzofuran-2-carboxamide

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